molecular formula C14H16FN3O2 B7942102 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942102
M. Wt: 277.29 g/mol
InChI Key: BJHJJWRNDFOQPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The presence of a fluorine atom in the isonicotinoyl group adds to its chemical uniqueness and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of 3-fluoroisonicotinic acid with a suitable amine to form an intermediate, which is then cyclized to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The fluorine atom in the isonicotinoyl group can enhance its binding affinity and selectivity towards these targets. The compound may also influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluoroisonicotinoyl)-2,8-diazaspiro[4.5]decan-3-one stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance its metabolic stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

8-(3-fluoropyridine-4-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-11-8-16-4-1-10(11)13(20)18-5-2-14(3-6-18)7-12(19)17-9-14/h1,4,8H,2-3,5-7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHJJWRNDFOQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)NC2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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